molecular formula C28H40N2 B14294061 N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine CAS No. 113158-08-0

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine

Katalognummer: B14294061
CAS-Nummer: 113158-08-0
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: AQUXRSATBRRIIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two phenyl groups attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine typically involves the reaction of cyclohexylamine with 1,4-diphenylbutane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N~2~,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • N~2~,N~3~-Bis(phenylethyl)butane-2,3-diamine
  • N~2~,N~3~-Dicyclohexylbutane-2,3-diamine
  • N~2~,N~3~-Diphenylbutane-2,3-diamine

Comparison: N2,N~3~-Dicyclohexyl-1,4-diphenylbutane-2,3-diamine is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

113158-08-0

Molekularformel

C28H40N2

Molekulargewicht

404.6 g/mol

IUPAC-Name

2-N,3-N-dicyclohexyl-1,4-diphenylbutane-2,3-diamine

InChI

InChI=1S/C28H40N2/c1-5-13-23(14-6-1)21-27(29-25-17-9-3-10-18-25)28(22-24-15-7-2-8-16-24)30-26-19-11-4-12-20-26/h1-2,5-8,13-16,25-30H,3-4,9-12,17-22H2

InChI-Schlüssel

AQUXRSATBRRIIY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(CC2=CC=CC=C2)C(CC3=CC=CC=C3)NC4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.